Milnacipran
Overview
Description
Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of fibromyalgia and major depressive disorder. It is marketed under various trade names, including Ixel, Savella, Dalcipran, and Toledomin . This compound is unique among SNRIs due to its balanced reuptake inhibition of both serotonin and norepinephrine, which contributes to its efficacy in managing pain and mood disorders .
Mechanism of Action
Target of Action
Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of fibromyalgia and major depressive disorder . Its primary targets are the serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron .
Mode of Action
This leads to enhanced neurotransmission and results in decreased pain transmission, which is particularly beneficial in conditions like fibromyalgia . This compound demonstrates a somewhat unique characteristic among SNRIs to elicit a relatively balanced reuptake inhibition of both serotonin and noradrenaline .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the serotonin and norepinephrine systems. By inhibiting the reuptake of these neurotransmitters, this compound enhances their signaling and can influence various downstream effects. For instance, it has been suggested that noradrenaline plays an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord .
Pharmacokinetics
This compound is characterized by rapid absorption, high bioavailability, low protein binding, and rapid elimination, both by hepatic glucuronidation and renal excretion . Plasma concentrations of this compound reach a time to maximum concentration (tmax) of 1.2–4.3 h after each single dose, and then decline, with a mean half-life (t) of 7.0–7.3 h over the dose range of 25–100 mg . After multiple doses, steady state is reached by day 4 and the accumulation is low . These pharmacokinetic properties impact the bioavailability and efficacy of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonin and norepinephrine signaling. This can lead to various effects, such as improved impulse control , and alleviation of depression-like behaviors . Furthermore, this compound has been shown to improve synaptic plasticity, which is thought to be a key factor in its antidepressant effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, gut microbiota differences have been shown to affect susceptibility to intestinal ischemia/reperfusion, and gut microbiota-derived this compound has been found to enhance tolerance to this condition . Furthermore, the efficacy of this compound can be influenced by genetic factors, as well as by the presence of other medical conditions .
Biochemical Analysis
Biochemical Properties
Milnacipran interacts with the serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters and thereby increasing their levels in the synaptic cleft . This leads to enhanced serotonergic and noradrenergic neurotransmission .
Cellular Effects
This compound influences cell function by modulating the activity of serotonin and norepinephrine transporters, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of serotonin and norepinephrine reuptake, which leads to increased levels of these neurotransmitters in the synaptic cleft and enhanced neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a half-life of approximately 8 hours . Its effects on cellular function, such as the modulation of serotonin and norepinephrine levels, can be observed shortly after administration and persist for several hours .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. While low to moderate doses lead to increased levels of serotonin and norepinephrine, high doses can lead to adverse effects .
Metabolic Pathways
This compound is metabolized in the liver and its metabolites are excreted in the urine . It does not appear to interact significantly with any enzymes or cofactors involved in metabolic pathways .
Transport and Distribution
This compound is well absorbed after oral administration, with a bioavailability of approximately 85% . It is distributed throughout the body and crosses the blood-brain barrier .
Subcellular Localization
As a small, lipophilic molecule, this compound is able to diffuse across cell membranes and distribute throughout cells . It does not appear to be targeted to any specific subcellular compartments or organelles .
Preparation Methods
The synthesis of milnacipran involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of Intermediate Compound V: This involves a five-step reaction sequence starting from a benzyl ring compound.
Reduction and Salification: The intermediate compound V is reduced using a reducing agent such as palladium on carbon (Pd/C) and hydrogen (H₂), followed by salification to obtain this compound hydrochloride.
Industrial production methods focus on optimizing yield and purity. The process is designed to be economical and suitable for large-scale production .
Chemical Reactions Analysis
Milnacipran undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: The reduction of intermediate compounds is a crucial step in its synthesis.
Substitution: this compound can participate in substitution reactions, particularly involving its amino and carboxamide groups.
Common reagents used in these reactions include palladium on carbon, hydrogen, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Milnacipran has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactions.
Industry: Its synthesis and production methods are of interest for pharmaceutical manufacturing.
Comparison with Similar Compounds
Milnacipran is often compared with other SNRIs and antidepressants:
Duloxetine: Another SNRI used for similar indications but with a different balance of serotonin and norepinephrine reuptake inhibition.
Venlafaxine: An SNRI with a higher preference for serotonin reuptake inhibition compared to norepinephrine.
Pregabalin and Gabapentin: These are gamma-aminobutyric acid analogs used for neuropathic pain and fibromyalgia but with different mechanisms of action
This compound’s balanced inhibition of serotonin and norepinephrine reuptake sets it apart from other SNRIs, making it particularly effective for fibromyalgia .
Properties
IUPAC Name |
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJFMKBJSRMPLA-HIFRSBDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048287, DTXSID601025164 | |
Record name | Milnacipran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dextromilnacipran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Milnacipran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.23e+00 g/L | |
Record name | Milnacipran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
96847-55-1, 92623-85-3 | |
Record name | Dextromilnacipran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96847-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milnacipran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92623-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milnacipran [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dextromilnacipran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Milnacipran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dextromilnacipran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXTROMILNACIPRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES1O38J3C4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MILNACIPRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56VK1HF36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Milnacipran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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